4-chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide
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Overview
Description
4-Chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the cyclization of a suitable precursor, such as a 1,4-diketone, followed by chlorination and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of amines or alcohols.
Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The biological potential of pyrrole derivatives is well-documented, with applications in antiviral, anti-inflammatory, anticancer, and antimicrobial activities. This compound may be explored for its biological activity in various assays and studies.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its structural features may allow it to interact with biological targets, leading to therapeutic effects.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
4-Chloro-N-(2-hydroxyethyl)pyrrole-2-carboxamide
1-Methyl-N-(2-hydroxyethyl)pyrrole-2-carboxamide
4-Chloro-N-(cyclopropyl)pyrrole-2-carboxamide
Uniqueness: 4-Chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide stands out due to its unique combination of functional groups and structural features. This combination may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14-7-8(12)6-9(14)10(16)13-11(2-3-11)4-5-15/h6-7,15H,2-5H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFVNAFJSFGQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2(CC2)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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